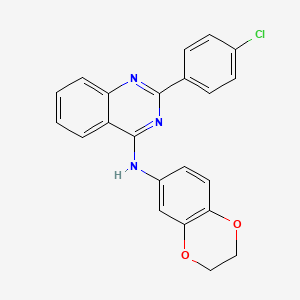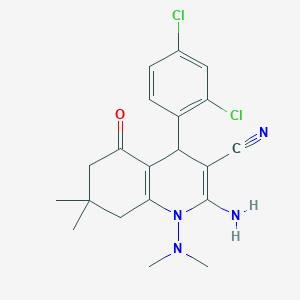![molecular formula C18H19N5O B11637095 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11637095.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethylphenyl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethylphenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method includes the reaction of benzotriazole with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a hydrazide derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The choice of catalysts and solvents can also play a significant role in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethylphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethylphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethylphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the compound’s hydrazide group can form hydrogen bonds with biological molecules, contributing to its potential antimicrobial activity. The pathways involved in its mechanism of action may include the inhibition of enzyme activity or disruption of cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-benzotriazol-1-yl)butanoic acid
- 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethylphenyl)methylidene]propanehydrazide stands out due to its unique combination of a benzotriazole moiety and an ethylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C18H19N5O |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O/c1-2-14-7-9-15(10-8-14)13-19-21-18(24)11-12-23-17-6-4-3-5-16(17)20-22-23/h3-10,13H,2,11-12H2,1H3,(H,21,24)/b19-13+ |
Clave InChI |
MWBGUCXGRKWXOH-CPNJWEJPSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
SMILES canónico |
CCC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11637014.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11637024.png)

![4-(Dimethylamino)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11637041.png)
![2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11637053.png)

![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637058.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11637066.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637069.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637079.png)
![4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11637086.png)
![Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11637100.png)
